Tert-butyl N-(1-phenylbut-3-EN-2-YL)carbamate
Overview
Description
Tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a but-3-en-2-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylbut-3-en-2-yl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction can be carried out using palladium(II) acetate as a catalyst, along with a suitable base such as cesium carbonate, in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate can undergo oxidation reactions, particularly at the phenyl and but-3-en-2-yl groups.
Reduction: Reduction reactions can target the double bond in the but-3-en-2-yl group, converting it to a single bond.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the but-3-en-2-yl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and but-3-en-2-yl groups.
Reduction: The major product is the fully saturated derivative of the but-3-en-2-yl group.
Substitution: Substituted derivatives of the original compound, depending on the nature of the substituent.
Scientific Research Applications
Chemistry: Tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also be employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze reactions involving carbamates. The compound can bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
- ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Comparison:
- Structural Differences: While tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate contains a phenylbut-3-en-2-yl group, similar compounds may have different substituents or stereochemistry. For example, ®-tert-butyl (1-phenylbut-3-en-2-yl)carbamate has a specific stereochemistry at the but-3-en-2-yl group.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents and the presence of functional groups. This affects their behavior in chemical reactions and their potential applications.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their structural features and reactivity.
Properties
IUPAC Name |
tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHEVXTGAEKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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